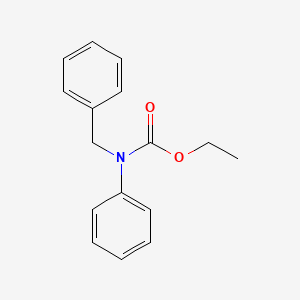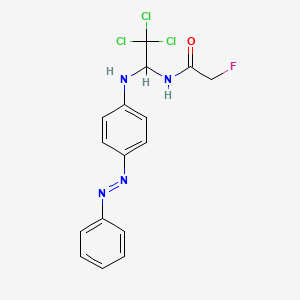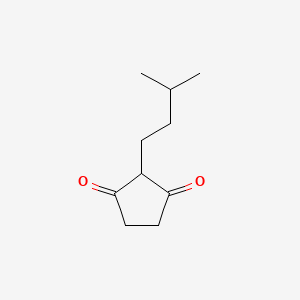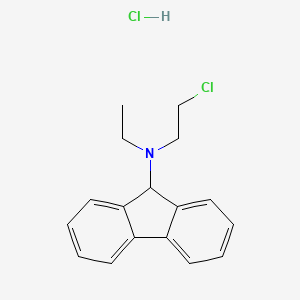
Ethyl benzyl(phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl benzyl(phenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is known for its role as a protecting group in organic synthesis, where it temporarily masks reactive functional groups to prevent unwanted reactions during multi-step synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl benzyl(phenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{C}_2\text{H}_5\text{OCOCl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCOO}\text{C}_2\text{H}_5 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and solvents may vary depending on the specific requirements of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl benzyl(phenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzylamine, ethanol, and carbon dioxide.
Oxidation: It can be oxidized to form corresponding carbamates or amides.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Hydrolysis: Benzylamine, ethanol, and carbon dioxide.
Oxidation: Corresponding carbamates or amides.
Substitution: Substituted carbamates with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Ethyl benzyl(phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl benzyl(phenyl)carbamate involves its ability to form stable carbamate linkages with amines. This property makes it an effective protecting group in organic synthesis. The compound can be selectively removed under mild conditions, allowing for the controlled release of the protected amine. The molecular targets and pathways involved in its action depend on the specific application and the functional groups present in the molecule.
Comparación Con Compuestos Similares
Ethyl benzyl(phenyl)carbamate can be compared with other carbamates such as:
Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group.
Benzyl carbamate: Contains a benzyl group instead of an ethyl group.
Phenyl carbamate: Contains a phenyl group instead of a benzyl group.
Uniqueness: this compound is unique due to its specific combination of ethyl, benzyl, and phenyl groups, which provide distinct reactivity and stability profiles. This makes it particularly useful as a protecting group in organic synthesis and in various industrial applications.
Propiedades
Número CAS |
610-43-5 |
|---|---|
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
ethyl N-benzyl-N-phenylcarbamate |
InChI |
InChI=1S/C16H17NO2/c1-2-19-16(18)17(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3 |
Clave InChI |
ATIPBKCFGLKIGH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Chloro-2-[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11996325.png)

![4-(4-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylidene]piperazin-1-amine](/img/structure/B11996339.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996342.png)

![methyl (2E)-2-(4-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11996356.png)

